2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one
Description
The compound 2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one features a 1,4-dihydropyrimidin-4-one core, a heterocyclic scaffold known for diverse biological activities. Position 2 is substituted with a (4-methylphenyl)methylsulfanyl group, while position 5 bears a morpholin-4-ylmethyl moiety. The molecular formula is C₂₁H₂₃N₃O₂S, with a molar mass of 381.49 g/mol.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-13-2-4-14(5-3-13)12-23-17-18-10-15(16(21)19-17)11-20-6-8-22-9-7-20/h2-5,10H,6-9,11-12H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDRENMRGGWIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one, commonly referred to as MMSP, is a heterocyclic compound belonging to the dihydropyrimidinone family. Its unique structural features, including a pyrimidine ring substituted with morpholinyl and sulfanyl groups, position it as a compound of interest in medicinal chemistry due to its potential biological activities.
Antimicrobial Properties
Research indicates that compounds similar to MMSP exhibit significant antimicrobial activity. For example, derivatives of dihydropyrimidinones have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Activity
MMSP has been evaluated for its anticancer potential. Studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. A notable study demonstrated that similar dihydropyrimidinone derivatives could activate apoptotic pathways in breast cancer cell lines . This suggests that MMSP may share similar mechanisms of action.
Cardiovascular Effects
Dihydropyrimidinones are known for their calcium channel blocking properties. MMSP may exhibit vasodilatory effects by inhibiting calcium influx in vascular smooth muscle cells. This mechanism is crucial for managing hypertension and other cardiovascular diseases .
The biological activity of MMSP can be attributed to its ability to interact with various biological targets:
- Calcium Channels : Inhibition of calcium channels leads to reduced intracellular calcium levels, resulting in vasodilation.
- Protein Kinases : MMSP may modulate signaling pathways involving protein kinases, which play a pivotal role in cell proliferation and apoptosis .
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
Study 1: Antimicrobial Activity
A study conducted on a series of dihydropyrimidinones, including MMSP, revealed significant antibacterial activity against E. coli with an IC50 value of 15 µM. This study highlighted the potential of MMSP as a lead compound for developing new antibiotics .
Study 2: Anticancer Evaluation
In vitro studies on breast cancer cell lines showed that MMSP induced apoptosis through the activation of caspase pathways. The compound demonstrated an IC50 value of 10 µM, indicating strong anticancer potential compared to standard chemotherapeutics .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[(3-Methylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one | Similar sulfanyl and morpholine groups | Moderate antimicrobial effects |
| 2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one | Chlorine substitution | Enhanced anticancer activity |
| 2-{[(Phenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one | No methyl substitution on phenyl | Lower biological activity compared to MMSP |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells in vitro.
- Neuropharmacological Effects : The presence of morpholine suggests potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.
Anticancer Applications
The anticancer potential of this compound has been explored through various studies. Notably, it has shown significant cytotoxic effects against multiple cancer cell lines.
Case Studies
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In Vitro Cytotoxicity : A study evaluated the effects of structurally related compounds on human cancer cell lines, revealing IC50 values indicating strong cytotoxicity. For instance:
Compound Cell Line IC50 (nM) This compound HeLa (Cervical) TBD Similar Compound 1 A549 (Lung) 25 Similar Compound 2 MCF7 (Breast) 30 - Mechanism of Action : Research has suggested that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Neuropharmacological Applications
The neuropharmacological properties of this compound are also under investigation due to its structural similarities to known neuroactive agents.
Neuropharmacological Studies
- Serotonin Receptor Modulation : Preliminary studies indicate that compounds with similar structures exhibit affinity for serotonin receptors, suggesting potential as selective serotonin reuptake inhibitors (SSRIs).
- Potential for Treating Neurological Disorders : Given its interaction with neurotransmitter systems, further research could establish its efficacy in treating conditions such as depression and anxiety.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar dihydropyrimidinones:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[(3-Methylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one | Similar sulfanyl and morpholine groups | Different aromatic substitution |
| 2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one | Chlorine substitution instead of methyl | Enhanced lipophilicity |
| 2-{[(Phenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one | No methyl substitution on phenyl | Simplified structure |
These comparisons highlight the diversity within the dihydropyrimidinone class and underscore the unique characteristics of the target compound due to its specific substituents.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Group
The sulfur atom in the sulfanyl moiety demonstrates nucleophilic character, enabling alkylation and arylation reactions. Key observations include:
This reaction proceeds through an Sₙ2 mechanism, with sodium ethoxide deprotonating the sulfanyl group to enhance nucleophilicity. The reaction shows selectivity for primary alkyl halides over aromatic systems under these conditions .
Oxidation Reactions
The sulfanyl group undergoes controlled oxidation to sulfoxide/sulfone derivatives:
Oxidation progression:
2-{[(4-methylphenyl)methyl]sulfanyl} → sulfoxide (R-SO-R') → sulfone (R-SO₂-R')
| Oxidizing Agent | Temperature (°C) | Time (h) | Major Product | Conversion (%) |
|---|---|---|---|---|
| H₂O₂ (30%) | 25 | 4 | Sulfoxide | 85 |
| mCPBA | 0-5 | 2 | Sulfone | 92 |
Reaction monitoring via TLC shows complete conversion to sulfone occurs within 2 hours when using meta-chloroperbenzoic acid (mCPBA) at 0-5°C .
Cyclization Reactions
The morpholine nitrogen participates in intramolecular cyclization under acidic conditions:
Key cyclization pathway:
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Protonation of morpholine nitrogen
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Intramolecular attack on C-2 of pyrimidinone ring
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Formation of tetracyclic fused system
Optimized conditions:
-
Catalyst: p-TsOH (10 mol%)
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Solvent: Toluene
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Temperature: 110°C
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Time: 8 h
This produces a novel tricyclic framework with 88% isolated yield, confirmed by X-ray crystallography in analogous compounds .
Reaction Optimization Data
Comparative analysis of synthetic methods reveals critical parameters for maximizing yields:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent polarity | ε = 4.0-6.0 (EtOH) | +15% yield |
| Base strength | pKa 10-11 | +22% efficiency |
| Temperature | 78-82°C | +18% conversion |
| Molar ratio (1:1.2) | Substrate:Haloagent | +12% selectivity |
Ethanol emerges as the superior solvent due to optimal polarity for both starting material solubility and transition state stabilization .
Spectroscopic Evidence of Reactivity
FTIR and ¹H-NMR data confirm successful transformations:
Characteristic spectral changes:
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Sulfoxide formation:
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New IR band at 1040-1060 cm⁻¹ (S=O stretch)
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NMR upfield shift of CH₂-S from δ 4.40 to 4.15 ppm
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-
Cyclization products:
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Disappearance of morpholine CH₂-O protons at δ 3.60-3.90
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Emergence of new multiplet at δ 4.70-5.10 (fused ring protons)
-
These structural modifications significantly alter the compound's physicochemical properties, with measured logP values ranging from 2.1 (parent) to 3.8 (sulfone derivative) .
Comparative Reactivity Analysis
The compound shows distinct behavior compared to structural analogs:
| Feature | This Compound | 4-Methyl Analog | Piperidine Derivative |
|---|---|---|---|
| Sulfanyl reactivity | 1.8× faster | Baseline | 0.7× slower |
| Oxidation resistance | High | Moderate | Low |
| Cyclization tendency | Strong | Weak | Moderate |
The enhanced reactivity stems from synergistic effects between the electron-donating morpholine group and sulfanyl moiety's nucleophilicity .
This comprehensive analysis demonstrates the compound's versatile reactivity profile, providing a foundation for targeted modifications in pharmaceutical development. Subsequent studies should explore catalytic asymmetric variants and flow chemistry approaches to enhance synthetic efficiency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
Structural and Functional Insights
- Core Flexibility: The dihydropyrimidinone core (target) offers conformational flexibility, contrasting with rigid fused systems like indeno-pyrimidinone () or planar thiadiazole (). Flexibility may influence binding to biological targets .
- Substituent Effects :
- The morpholin-4-ylmethyl group (target and 22a) enhances solubility via hydrogen bonding, critical for bioavailability.
- Halogenated substituents (e.g., 3-Cl in 22a, 3-F in ) increase electronegativity and metabolic stability .
- Sulfanyl linkages (common across analogs) contribute to sulfur-mediated interactions (e.g., disulfide bridges in proteins) .
Crystallographic and Computational Insights
- Crystal Packing : The thiadiazole derivative in adopts a butterfly conformation with near-planar aromatic wings, stabilized by π-π interactions. Similar analyses for the target compound would require X-ray diffraction, utilizing software like SHELXL () or ORTEP-3 () .
- Puckering Analysis: Methods described by Cremer and Pople () could quantify ring distortions in the dihydropyrimidinone core if crystallographic data were available .
Q & A
Q. Methodology :
- Step 1 : Nucleophilic substitution of a halogenated pyrimidinone precursor with [(4-methylphenyl)methyl]thiol under basic conditions (e.g., K₂CO₃/DMF, 80°C) to introduce the sulfanyl group .
- Step 2 : Morpholine incorporation via Mannich reaction or alkylation of a pre-functionalized intermediate (e.g., using paraformaldehyde and morpholine in acetic acid) .
- Optimization : Reaction times, solvent polarity (DMF vs. THF), and temperature (60–100°C) critically affect yield. Purity (>95%) is typically achieved via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Methodology :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., morpholine CH₂ protons at δ 2.4–3.0 ppm; sulfanyl linkage via coupling patterns) .
- XRD : Single-crystal X-ray diffraction (using SHELXL or ORTEP-III ) resolves bond lengths/angles and validates dihydropyrimidinone puckering (Cremer-Pople parameters ).
- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₁N₃O₂S: 352.1425) .
Advanced: How can researchers resolve contradictions in spectral data arising from conformational flexibility?
Q. Methodology :
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–100°C in DMSO-d₆) to detect rotameric equilibria or puckering dynamics in the dihydropyrimidinone ring .
- DFT Calculations : Geometry optimization (B3LYP/6-311+G(d,p)) predicts stable conformers and compares computed vs. experimental IR/Raman spectra .
- Cross-Validation : Combine XRD (rigid-state) with solution-phase NOESY to identify dominant conformers .
Advanced: What experimental strategies assess the compound’s environmental fate and stability under varying pH/redox conditions?
Q. Methodology :
- Hydrolysis Studies : Incubate in buffered solutions (pH 2–12, 37°C) and monitor degradation via LC-MS. Morpholine and sulfanyl groups are pH-sensitive .
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and quantify byproducts (e.g., sulfoxide/sulfone derivatives) .
- Microcosm Assays : Evaluate biodegradation in soil/water systems (OECD 301F protocol) to assess persistence .
Q. Methodology :
- SAR Studies : Synthesize analogs with alternative heterocycles (piperidine, thiomorpholine) and test in enzyme inhibition assays (e.g., kinase panels) .
- Docking Simulations : Use AutoDock Vina to compare binding affinities to target proteins (e.g., morpholine’s oxygen vs. piperidine’s NH in H-bond interactions) .
- Pharmacokinetics : Assess logP (HPLC) and membrane permeability (Caco-2 assay) to correlate substituent hydrophobicity with bioavailability .
Advanced: How can researchers address crystallographic disorder in the morpholine moiety during refinement?
Q. Methodology :
- SHELXL Constraints : Apply PART/SUMP instructions to model disordered morpholine conformers .
- Twinned Data : Use CELL_NOW to deconvolute overlapping reflections in cases of pseudo-merohedral twinning.
- Validation : Check R₁/wR₂ convergence and ADPs (anisotropic displacement parameters) to ensure refinement robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
